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Compound of Interest

Compound Name: Norverapamil Hydrochloride

Cat. No.: B1679975 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Norverapamil Hydrochloride, the primary active metabolite of the well-known calcium

channel blocker Verapamil, presents a significant area of interest in cardiovascular research

and drug development. This technical guide provides an in-depth overview of Norverapamil
Hydrochloride, including its fundamental physicochemical properties, mechanism of action,

and detailed experimental protocols for its analysis and functional characterization. The

information is tailored for researchers, scientists, and professionals in the field of drug

development, offering a consolidated resource to support further investigation and application

of this compound.

Physicochemical Properties
Norverapamil Hydrochloride is a crucial molecule in the study of calcium channel modulation

and P-glycoprotein inhibition. A clear understanding of its basic chemical and physical

attributes is fundamental for any experimental design.
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Property Value Citation(s)

CAS Number 67812-42-4 [1][2][3]

Molecular Weight 477.04 g/mol [1][2][3]

Molecular Formula C₂₆H₃₇ClN₂O₄ [2]

Synonyms N-Desmethylverapamil, D 591 [4]

Appearance Off-White Crystalline Solid [2]

Purity ≥98% (HPLC) [3][5]

Mechanism of Action
Norverapamil Hydrochloride exerts its pharmacological effects through two primary

mechanisms: the blockade of L-type calcium channels and the inhibition of P-glycoprotein (P-

gp).

L-type Calcium Channel Blockade
As a calcium channel antagonist, Norverapamil inhibits the influx of extracellular calcium ions

through the L-type voltage-gated calcium channels in cardiac and vascular smooth muscle

cells. This action leads to a reduction in intracellular calcium concentration, resulting in

vasodilation, a decrease in myocardial contractility (negative inotropy), and a slowing of

atrioventricular conduction (negative dromotropy). Although it is a metabolite of Verapamil,

Norverapamil retains significant calcium channel blocking activity.

P-glycoprotein Inhibition
Norverapamil is also a recognized inhibitor of P-glycoprotein, a transmembrane efflux pump

that plays a crucial role in multidrug resistance in cancer cells and influences the

pharmacokinetics of many drugs. By inhibiting P-gp, Norverapamil can increase the

intracellular concentration of co-administered drugs that are P-gp substrates, potentially

reversing multidrug resistance or altering drug disposition.

Metabolic Pathway
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Norverapamil is the N-demethylated metabolite of Verapamil. The metabolic conversion is

primarily mediated by Cytochrome P450 enzymes in the liver, with CYP3A4 being the major

contributor. Other isoforms such as CYP1A2, CYP2C8, and CYP3A5 also play a role in its

formation. The stereoselectivity of these enzymes influences the metabolic profile of the

racemic Verapamil.
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Caption: Metabolic conversion of Verapamil to Norverapamil.

Experimental Protocols
Quantification of Norverapamil in Plasma by HPLC
This protocol outlines a common method for the determination of Norverapamil concentrations

in biological matrices.

Objective: To quantify the concentration of Norverapamil in plasma samples.

Methodology:

Sample Preparation:

To 1 mL of plasma, add an internal standard (e.g., a structurally similar compound not

present in the sample).

Perform a liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of n-

hexane and isoamyl alcohol).

Vortex the mixture and centrifuge to separate the organic and aqueous layers.

Evaporate the organic layer to dryness under a stream of nitrogen.
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Reconstitute the residue in the mobile phase.

Chromatographic Conditions:

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH adjusted)

in an isocratic or gradient elution.

Flow Rate: Typically 1.0 mL/min.

Detection: UV detection at a specific wavelength (e.g., 232 nm) or fluorescence detection

for higher sensitivity.

Data Analysis:

Construct a calibration curve using known concentrations of Norverapamil.

Determine the peak area ratio of Norverapamil to the internal standard.

Calculate the concentration of Norverapamil in the plasma samples by interpolating from

the calibration curve.
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Caption: Workflow for HPLC quantification of Norverapamil.
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In Vitro P-glycoprotein Inhibition Assay
This assay determines the inhibitory potential of Norverapamil on P-glycoprotein function using

a cell-based model.

Objective: To assess the ability of Norverapamil to inhibit P-gp-mediated efflux.

Methodology:

Cell Culture:

Use a cell line that overexpresses P-glycoprotein, such as Caco-2 cells or MDR1-

transfected cells.

Culture the cells to form a confluent monolayer on a permeable support (e.g., Transwell

inserts).

Transport Study:

Use a known P-gp substrate, such as Digoxin or Rhodamine 123.

Add the P-gp substrate to the basolateral (bottom) chamber of the Transwell insert.

In parallel experiments, add varying concentrations of Norverapamil to the basolateral

chamber along with the P-gp substrate.

Incubate for a defined period (e.g., 2 hours) at 37°C.

Sample Analysis:

At the end of the incubation, collect samples from the apical (top) chamber.

Quantify the concentration of the P-gp substrate in the apical samples using a suitable

analytical method (e.g., LC-MS/MS or fluorescence).

Data Analysis:

Calculate the apparent permeability coefficient (Papp) for the P-gp substrate in the

presence and absence of Norverapamil.
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A significant decrease in the basolateral-to-apical transport of the P-gp substrate in the

presence of Norverapamil indicates P-gp inhibition.

Determine the IC₅₀ value for Norverapamil's inhibition of P-gp.

Culture P-gp expressing cells
on permeable supports

Add P-gp substrate +/- Norverapamil
to basolateral side

Incubate at 37°C

Collect samples from apical side

Quantify substrate concentration

Calculate Papp and IC50

Click to download full resolution via product page

Caption: Experimental workflow for P-glycoprotein inhibition assay.

L-type Calcium Channel Inhibition Assay using
Electrophysiology
The patch-clamp technique is the gold standard for studying ion channel function and the

effects of channel blockers.
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Objective: To characterize the inhibitory effect of Norverapamil on L-type calcium channels.

Methodology:

Cell Preparation:

Isolate cardiomyocytes or use a cell line expressing L-type calcium channels (e.g.,

HEK293 cells transfected with the channel subunits).

Patch-Clamp Recording:

Perform whole-cell voltage-clamp recordings.

Use a pipette solution containing a cesium-based internal solution to block potassium

currents and an external solution containing barium or calcium as the charge carrier.

Hold the cell at a negative membrane potential (e.g., -80 mV) to keep the calcium

channels in a closed state.

Apply depolarizing voltage steps (e.g., to 0 mV) to elicit inward calcium currents.

Drug Application:

Record baseline calcium currents.

Perfuse the cell with a solution containing a known concentration of Norverapamil
Hydrochloride.

Record the calcium currents in the presence of the drug.

Data Analysis:

Measure the peak amplitude of the inward current before and after drug application.

Calculate the percentage of current inhibition.

Construct a concentration-response curve to determine the IC₅₀ of Norverapamil for L-type

calcium channel blockade.
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Caption: Workflow for patch-clamp analysis of L-type channel inhibition.

Conclusion
Norverapamil Hydrochloride is a pharmacologically active molecule with a dual mechanism

of action that makes it a valuable tool for cardiovascular research and a compound of interest

in studies on drug metabolism and transport. The technical information and experimental

protocols provided in this guide offer a solid foundation for scientists and researchers to explore

the multifaceted nature of Norverapamil Hydrochloride. Further investigations into its specific

interactions with different isoforms of calcium channels and its broader effects on cellular

signaling pathways will continue to enhance our understanding of its therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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